|Molecular Weight||958.2 g/mol|
|Solubility||Soluble in DMSO, not in water|
|Synonyms||001, RAD, 40-O-(2-hydroxyethyl)-rapamycin, Afinitor, Certican, everolimus, RAD 001, RAD, SDZ, RAD001, SDZ RAD, SDZ-RAD|
Everolimus, also known as RAD001, is an orally active inhibitor of mammalian target of rapamycin (mTOR) protein. It is a derivative of sirolimus and was developed by Novartis for the treatment of cancer and other diseases. This paper aims to provide an in-depth analysis of Everolimus, focusing on its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Definition and Background
Everolimus is a macrocyclic lactone compound with the chemical formula C53H83NO14. It is a derivative of sirolimus (rapamycin) and belongs to the class of rapamycin analogues known as mTOR inhibitors. Everolimus was approved by the US Food and Drug Administration (FDA) in 2009 for the treatment of advanced renal cell carcinoma (RCC) and has since been approved for other indications, including pancreatic neuroendocrine tumors, subependymal giant cell astrocytoma (SEGA) associated with tuberous sclerosis complex (TSC), and breast cancer.
Physical and Chemical Properties
Everolimus is a white to yellowish solid with a molecular weight of 958.236 g/mol. It is insoluble in water and slightly soluble in ethanol and methanol. Its melting point is 216-218°C, and its log P is 4.5.
Synthesis and Characterization
The synthesis of everolimus involves a 30-step process, starting from rapamycin. In the first step, rapamycin is converted to 42-O-(2,2,2-trifluoroethyl) rapamycin through acylation. This intermediate is then converted to everolimus through a series of chemical reactions, including demethylation and esterification.
The characterization of everolimus is usually performed by high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Analytical methods are used to quantify the amount of everolimus present in biological samples. HPLC and MS are the most commonly used methods for analyzing everolimus in biological matrices, such as plasma, tumor tissues, and urine. The use of tandem mass spectrometry (LC-MS/MS) has allowed for sensitive and specific quantification of everolimus in small volumes of biological samples.
Everolimus inhibits the activity of mTOR, a protein kinase that regulates cell growth, metabolism, and survival. By inhibiting mTOR, everolimus blocks the proliferation of cancer cells and induces apoptosis. Everolimus has been shown to be effective in the treatment of various types of cancer, including RCC, pancreatic neuroendocrine tumors, breast cancer, and others.
Toxicity and Safety in Scientific Experiments
Everolimus has been studied extensively in preclinical and clinical studies, and its safety profile has been well-established. In preclinical studies, the toxicity of everolimus was evaluated in rodents and primates, and no significant toxicity was observed. In clinical studies, everolimus was generally well-tolerated, with the most common adverse events being stomatitis, rash, diarrhea, fatigue, and infections. However, some rare but serious adverse events have been reported, such as pneumonitis, renal failure, and neutropenia.
Applications in Scientific Experiments
Everolimus has been widely used in scientific experiments to study the biology of cancer cells and to develop new cancer therapies. Its use in combination with other anticancer agents has shown synergistic effects in preclinical studies. Everolimus has also been investigated as a potential treatment for other diseases, such as multiple sclerosis, neurodegenerative disorders, and cardiac diseases.
Current State of Research
Research on everolimus is ongoing, and new applications for the drug are being explored. Studies are currently being conducted to investigate the use of everolimus in combination with other drugs for the treatment of various types of cancer. Everolimus is also being studied in the context of precision medicine, a personalized approach to cancer treatment that involves the use of genomic information to tailor therapy to individual patients.
Potential Implications in Various Fields of Research and Industry
The potential implications of everolimus in various fields of research and industry are vast and include cancer treatment, regenerative medicine, and drug development. Everolimus has shown promise in the treatment of various types of cancer, and its use in combination with other drugs may improve treatment outcomes. In regenerative medicine, everolimus has been studied for its ability to promote tissue repair and regeneration. In drug development, everolimus has been investigated as a potential therapy for other diseases, such as multiple sclerosis, and as a drug delivery system for targeted therapies.
Limitations and Future Directions
Despite its promising potential, everolimus has limitations that need to be addressed in future research. For example, its efficacy as a single agent is limited, and its use in combination with other drugs may have adverse effects. Additionally, the toxicity of everolimus may limit its use in certain patient populations. Future research should focus on developing new formulations and delivery systems to improve the efficacy and safety of everolimus. Further studies are needed to investigate the potential use of everolimus in the treatment of other diseases, such as neurodegenerative disorders, and to explore its role in precision medicine.
1. Investigation of the use of everolimus in combination with other drugs for the treatment of various types of cancer
2. Development of new formulations and delivery systems to improve the efficacy and safety of everolimus
3. Investigation of the potential use of everolimus in the treatment of neurodegenerative disorders
4. Expansion of the use of everolimus in precision medicine
5. Investigation of the effects of everolimus on the microbiome
6. Study of the impact of everolimus on immune function
7. Development of predictive biomarkers for response to everolimus
8. Investigation of the use of everolimus in the prevention of organ rejection in transplant patients
9. Exploration of the use of everolimus as an anti-aging drug
10. Study of the potential use of everolimus in the treatment of infectious diseases.
|Purity||>98% (or refer to the Certificate of Analysis)|
|Molecular Weight||958.2 g/mol|
|Boiling Point||998.7±75.0 °C at 760 mmHg|
|Application||Everolimus is currently used as an immunosuppressant to prevent rejection of organ transplants. In a similar fashion to other mTOR inhibitors Everolimus' effect is solely on the mTORC1 protein and not on the mTORC2 protein.|
|Appearance||White to off-white solid powder|
|GHS Hazard Statements||
Aggregated GHS information provided by 94 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (97.87%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (43.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
|Use and Manufacturing||Everolimus is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.|
Everolimus is indicated for the treatment of postmenopausal women with advanced hormone receptor-positive, HER2-negative breast cancer (advanced HR+ BC) in combination with exemestane, after failure of treatment with letrozole or anastrozole. Indicated for the treatment of adult patients with progressive neuroendocrine tumors of pancreatic origin (PNET) with unresectable, locally advanced or metastatic disease. Indicated for the treatment of adult patients with advanced renal cell carcinoma (RCC) after failure of treatment with sunitinib or sorafenib. Indicated for the treatment of adult patients with renal angiomyolipoma and tuberous sclerosis complex (TSC), not requiring immediate surgery. Indicated in pediatric and adult patients with tuberous sclerosis complex (TSC) for the treatment of subependymal giant cell astrocytoma (SEGA) that requires therapeutic intervention but cannot be curatively resected.
Hormone-receptor-positive advanced breast cancer, , Afinitor is indicated for the treatment of hormone-receptor-positive, HER2/neu-negative advanced breast cancer, in combination with exemestane, in post-menopausal women without symptomatic visceral disease after recurrence or progression following a non-steroidal aromatase inhibitor., , Neuroendocrine tumours of pancreatic origin, , Afinitor is indicated for the treatment of unresectable or metastatic, well or moderately differentiated neuroendocrine tumours of pancreatic origin in adults with progressive disease., , Neuroendocrine tumours of gastrointestinal or lung origin, , Afinitor is indicated for the treatment of unresectable or metastatic, well-differentiated (Grade 1 or Grade 2) non-functional neuroendocrine tumours of gastrointestinal or lung origin in adults with progressive disease., , Renal-cell carcinoma, , Afinitor is indicated for the treatment of patients with advanced renal-cell carcinoma, whose disease has progressed on or after treatment with VEGF-targeted therapy.,
Renal angiomyolipoma associated with tuberous sclerosis complex (TSC)Votubia is indicated for the treatment of adult patients with renal angiomyolipoma associated with tuberous sclerosis complex (TSC) who are at risk of complications (based on factors such as tumour size or presence of aneurysm, or presence of multiple or bilateral tumours) but who do not require immediate surgery.The evidence is based on analysis of change in sum of angiomyolipoma volume.Subependymal giant cell astrocytoma (SEGA) associated with tuberous sclerosis complex (TSC)Votubia is indicated for the treatment of patients with subependymal giant cell astrocytoma (SEGA) associated with tuberous sclerosis complex (TSC) who require therapeutic intervention but are not amenable to surgery.The evidence is based on analysis of change in SEGA volume. Further clinical benefit, such as improvement in disease‑related symptoms, has not been demonstrated.
Treatment of tuberous sclerosis complex
Treatment of thoracic neuroendocrine tumour
Prevention of rejection of transplanted liver, Prevention of rejection of transplanted heart, Prevention of rejection of transplanted kidney
Treatment of angiomyolipoma, Treatment of subependymal giant-cell astrocytoma
Renal cell carcinoma and pancreatic neuroendocrine tumou
|Livertox Summary||Everolimus is an inhibitor of cell proliferation and immunosuppressive agent that is used alone or in combination with calcineurin inhibitors to prevent cellular rejection after organ transplantation, and in combination with other anticancer agents as treatment of advanced renal cell and other cancers. Everolimus therapy can be associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.|
|Drug Classes||Antineoplastic Agents; Transplant Agents|
|NCI Cancer Drugs||
US Brand Name(s): Afinitor
FDA Approval: Yes
Everolimus is approved to treat: Breast cancer. It is used in combination with exemestane in postmenopausal women with advanced hormone receptor–positive (HR+) breast cancer that is also HER2 negative (HER2-) and has not gotten better after treatment with letrozole or anastrozole
Pancreatic cancer , gastrointestinal cancer , and lung cancer (certain types). It is used in adults with progressive neuroendocrine tumors that cannot be removed by surgery , are locally advanced , or have metastasized (spread to other parts of the body).
Renal cell carcinoma (a type of kidney cancer ) that is advanced, in adults who have not gotten better after treatment with sunitinib or sorafenib.
Subependymal giant cell astrocytoma in adults and children aged 1 year or older who have tuberous sclerosis and are not able to have surgery.
The use of everolimus to treat cancer is approved for the Afinitor and Afinitor Disperz brands. Everolimus is also approved to treat transplant rejection. This use is approved for the Zortress brand. Everolimus is also being studied in the treatment of other types of cancer.
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Everolimus is included in the database.
Afinitor is indicated for the treatment of postmenopausal women with advanced hormone receptor-positive, HER2-negative breast cancer (advanced HR+ BC) in combination with exemestane, after failure of treatment with letrozole or anastrozole. /Included in US product label/
Afinitor Tablets and Afinitor Disperz are indicated in pediatric and adult patients with tuberous sclerosis complex (TSC) for the treatment of subependymal giant cell astrocytoma (SEGA) that requires therapeutic intervention but cannot be curatively resected. /Included in US product label/c
Afinitor is indicated for the treatment of adult patients with renal angiomyolipoma and tuberous sclerosis complex (TSC), not requiring immediate surgery. /Included in US product label/
Afinitor is indicated for the treatment of adult patients with advanced renal cell carcinoma (RCC) after failure of treatment with sunitinib or sorafenib. /Included in US product label/
Afinitor is indicated for the treatment of adult patients with progressive neuroendocrine tumors of pancreatic origin (PNET) with unresectable, locally advanced or metastatic disease. /Included in US product label/
Zortress is indicated for the prophylaxis of allograft rejection in adult patients receiving a liver transplant. Zortress is to be administered no earlier than 30 days post-transplant concurrently in combination with reduced doses of tacrolimus and with corticosteroids. Therapeutic drug monitoring of everolimus and tacrolimus is recommended for all patients receiving these products. /Included in US product label/
Zortress is indicated for the prophylaxis of organ rejection in adult patients at low-moderate immunologic risk receiving a kidney transplant. Zortress is to be administered in combination with basiliximab induction and concurrently with reduced doses of cyclosporine and with corticosteroids. Therapeutic drug monitoring of everolimus and cyclosporine is recommended for all patients receiving these products. /Included in US product label/
|Pharmacology||Everolimus is a derivative of the natural macrocyclic lactone sirolimus with immunosuppressant and anti-angiogenic properties. In cells, everolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target of Rapamycin (mTOR), a key regulatory kinase. Inhibition of mTOR activation results in the inhibition of T lymphocyte activation and proliferation associated with antigen and cytokine (IL-2, IL-4, and IL-15) stimulation and the inhibition of antibody production. (NCI05)|
|MeSH Pharmacological Classification||Antineoplastic Agents|
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE10 - Everolimus
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA18 - Everolimus
|Mechanism of Action||
Everolimus is a mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR. This inhibition reduces the activity of effectors downstream, which leads to a blockage in the progression of cells from G1 into S phase, and subsequently inducing cell growth arrest and apoptosis. Everolimus also inhibits the expression of hypoxia-inducible factor, leading to a decrease in the expression of vascular endothelial growth factor. The result of everolimus inhibition of mTOR is a reduction in cell proliferation, angiogenesis, and glucose uptake.
Mechanistic target of rapamycin (mTOR) is a serine-threonine kinase that functions via two multiprotein complexes, namely mTORC1 and mTORC2, each characterized by different binding partners that confer separate functions. mTORC1 function is tightly regulated by PI3-K/Akt and is sensitive to rapamycin. mTORC2 is sensitive to growth factors, not nutrients, and is associated with rapamycin-insensitivity. mTORC1 regulates protein synthesis and cell growth through downstream molecules: 4E-BP1 (also called EIF4E-BP1) and S6K. Also, mTORC2 is thought to modulate growth factor signaling by phosphorylating the C-terminal hydrophobic motif of some AGC kinases such as Akt and SGK. Recent evidence has suggested that mTORC2 may play an important role in maintenance of normal as well as cancer cells by virtue of its association with ribosomes, which may be involved in metabolic regulation of the cell. Rapamycin (sirolimus) and its analogs known as rapalogues, such as RAD001 (everolimus) and CCI-779 (temsirolimus), suppress mTOR activity through an allosteric mechanism that acts at a distance from the ATP-catalytic binding site, and are considered incomplete inhibitors. Moreover, these compounds suppress mTORC1-mediated S6K activation, thereby blocking a negative feedback loop, leading to activation of mitogenic pathways promoting cell survival and growth. Consequently, mTOR is a suitable target of therapy in cancer treatments. However, neither of these complexes is fully inhibited by the allosteric inhibitor rapamycin or its analogs. In recent years, new pharmacologic agents have been developed which can inhibit these complexes via ATP-binding mechanism, or dual inhibition of the canonical PI3-K/Akt/mTOR signaling pathway. These compounds include WYE-354, KU-003679, PI-103, Torin1, and Torin2, which can target both complexes or serve as a dual inhibitor for PI3-K/mTOR. This investigation describes the mechanism of action of pharmacological agents that effectively target mTORC1 and mTORC2 resulting in suppression of growth, proliferation, and migration of tumor and cancer stem cells.
Mammalian target of rapamycin (mTOR) inhibitors have anti-tumor effects against renal cell carcinoma, pancreatic neuroendocrine cancer and breast cancer. In this study, we analyzed the antitumor effects of mTOR inhibitors in small cell lung cancer (SCLC) cells and sought to clarify the mechanism of resistance to mTOR inhibitors. We analyzed the antitumor effects of three mTOR inhibitors including everolimus in 7 SCLC cell lines by MTS assay. Gene-chip analysis, receptor tyrosine kinases (RTK) array and Western blotting analysis were performed to identify molecules associated with resistance to everolimus. Only SBC5 cells showed sensitivity to everolimus by MTS assay. We established two everolimus resistant-SBC5 cell lines (SBC5 R1 and SBC5 R10) by continuous exposure to increasing concentrations of everolimus stepwise. SPP1 and MYC were overexpressed in both SBC5 R1 and SBC5 R10 by gene-chip analysis. High expression levels of eukaryotic translation initiation factor 4E (eIF4E) were observed in 5 everolimus-resistant SCLC cells and SBC5 R10 cells by Western blotting. MYC siRNA reduced eIF4E phosphorylation in SBC5 cells, suggesting that MYC directly activates eIF4E by an mTOR-independent bypass pathway. Importantly, after reduction of MYC or eIF4E by siRNAs, the SBC5 parent and two SBC5-resistant cells displayed increased sensitivity to everolimus relative to the siRNA controls. These findings suggest that eIF4E has been shown to be an important factor in the resistance to everolimus in SCLC cells. Furthermore, a link between MYC and mTOR-independent eIF4E contribute to the resistance to everolimus in SCLC cells. Control of the MYC-eIF4E axis may be a novel therapeutic strategy for everolimus action in SCLC.
Everolimus inhibits antigenic and interleukin (IL-2 and IL-15) stimulated activation and proliferation of T and B lymphocytes. In cells, everolimus binds to a cytoplasmic protein, the FK506 Binding Protein-12 (FKBP-12), to form an immunosuppressive complex (everolimus: FKBP-12) that binds to and inhibits the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. In the presence of everolimus phosphorylation of p70 S6 ribosomal protein kinase (p70S6K), a substrate of mTOR, is inhibited. Consequently, phosphorylation of the ribosomal S6 protein and subsequent protein synthesis and cell proliferation are inhibited. The everolimus: FKBP-12 complex has no effect on calcineurin activity. In rats and nonhuman primate models, everolimus effectively reduces kidney allograft rejection resulting in prolonged graft survival.
Everolimus is an inhibitor of mammalian target of rapamycin (mTOR), a serine-threonine kinase, downstream of the PI3K/AKT pathway. The mTOR pathway is dysregulated in several human cancers. Everolimus binds to an intracellular protein, FKBP-12, resulting in an inhibitory complex formation with mTOR complex 1 (mTORC1) and thus inhibition of mTOR kinase activity. Everolimus reduced the activity of S6 ribosomal protein kinase (S6K1) and eukaryotic initiation factor 4E-binding protein (4E-BP1), downstream effectors of mTOR, involved in protein synthesis. S6K1 is a substrate of mTORC1 and phosphorylates the activation domain 1 of the estrogen receptor which results in ligand-independent activation of the receptor. In addition, everolimus inhibited the expression of hypoxia-inducible factor (e.g., HIF-1) and reduced the expression of vascular endothelial growth factor (VEGF). Inhibition of mTOR by everolimus has been shown to reduce cell proliferation, angiogenesis, and glucose uptake in in vitro and/or in vivo studies. Constitutive activation of the PI3K/Akt/mTOR pathway can contribute to endocrine resistance in breast cancer. In vitro studies show that estrogen-dependent and HER2+ breast cancer cells are sensitive to the inhibitory effects of everolimus, and that combination treatment with everolimus and Akt, HER2, or aromatase inhibitors enhances the anti-tumor activity of everolimus in a synergistic manner. Two regulators of mTORC1 signaling are the oncogene suppressors tuberin-sclerosis complexes 1 and 2 (TSC1, TSC2). Loss or inactivation of either TSC1 or TSC2 leads to activation of downstream signaling. In TSC, a genetic disorder, inactivating mutations in either the TSC1 or the TSC2 gene lead to hamartoma formation throughout the body.
|KEGG Target based Classification of Drugs||
MTOR [HSA:2475] [KO:K07203]
|FDA Medication Guides||
/BOXED WARNING/ WARNING: MALIGNANCIES AND SERIOUS INFECTIONS. Only physicians experienced in immunosuppressive therapy and management of transplant patients should prescribe Zortress. Patients receiving the drug should be managed in facilities equipped and staffed with adequate laboratory and supportive medical resources. The physician responsible for maintenance therapy should have complete information requisite for the follow-up of the patient. Increased susceptibility to infection and the possible development of malignancies such as lymphoma and skin cancer may result from immunosuppression.
/BOXED WARNING/ WARNING: KIDNEY GRAFT THROMBOSIS. An increased risk of kidney arterial and venous thrombosis, resulting in graft loss, was reported, mostly within the first 30 days post-transplantation.
/BOXED WARNING/ WARNING: NEPHROTOXICITY. Increased nephrotoxicity can occur with use of standard doses of cyclosporine in combination with Zortress. Therefore reduced doses of cyclosporine should be used in combination with Zortress in order to reduce renal dysfunction. It is important to monitor the cyclosporine and everolimus whole blood trough concentrations.
/BOXED WARNING/ WARNING: MORTALITY IN HEART TRANSPLANTATION. Increased mortality, often associated with serious infections, within the first three months post-transplantation was observed in a clinical trial of de novo heart transplant patients receiving immunosuppressive regimens with or without induction therapy. Use in heart transplantation is not recommended.
For more Drug Warnings (Complete) data for EVEROLIMUS (32 total), please visit the HSDB record page.
|Biological Half Life||The mean elimination half-life of everolimus is approximately 30 hours.|
Human drugs -> Afinitor -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Orphan -> Votubia -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
|Methods of Manufacturing||Preparation: S. Cottens, R. Sedrani, World Intellectual Property Organization patent 9409010; eidem, United States of America patent 5665772 (1994, 1997 both to Sandoz).|
|Clinical Laboratory Methods||Whole blood determination by LC/MS.|
|Storage Conditions||Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Store under inert gas.|
Use of HMG-CoA reductase inhibitors such as lovastatin or simvastatin was strongly discouraged in clinical trials of everolimus with cyclosporine in renal transplant patients because of an interaction between HMG-CoA reductase inhibitors and cyclosporine. The manufacturer of Zortress recommends that patients receiving everolimus and cyclosporine therapy who are concurrently receiving an HMG-CoA reductase inhibitor and/or fibric acid derivative be monitored for the possible development of rhabdomyolysis and other adverse effects, which are described in the prescribing information for these antilipemic agents.
Studies in healthy individuals indicate that there are no clinically important pharmacokinetic interactions between single-dose everolimus and atorvastatin (a CYP3A4 substrate) or pravastatin (a non-CYP3A4 substrate and P-gp substrate); HMG-CoA reductase bioactivity in plasma also was not substantially affected. Therefore, dosage adjustments are not necessary when everolimus and atorvastatin or pravastatin are used concurrently. In a population pharmacokinetic analysis, simvastatin (a CYP3A4 substrate) did not affect clearance of everolimus. The manufacturer of Zortress cautions that these results cannot be extrapolated to other HMG-CoA reductase inhibitors.
Concomitant use of angiotensin-converting enzyme (ACE) inhibitors with everolimus may increase the risk of angioedema. The use of alternative antihypertensive agents should be considered in everolimus-treated patients, if necessary.
If coadministration of a P-gp inhibitor is required in patients with SEGA, everolimus dosage should be reduced by approximately 50% to maintain trough everolimus concentrations of 5-10 ng/mL. If dosage reduction is required in patients receiving 2.5 mg daily, alternate-day dosing should be considered. Subsequent dosing should be individualized based on therapeutic drug monitoring. Trough everolimus concentrations should be assessed approximately 2 weeks after the addition of the P-gp inhibitor. If the P-gp inhibitor is discontinued, the everolimus dosage should be returned to the dosage used prior to initiation of the P-gp inhibitor and the trough everolimus concentration should be reassessed approximately 2 weeks later.
For more Interactions (Complete) data for EVEROLIMUS (23 total), please visit the HSDB record page.
|Stability Shelf Life||Stable under recommended storage conditions.|
1. Lee L, Ito T, Jensen RT. Everolimus in the treatment of neuroendocrine tumors: efficacy, side-effects, resistance, and factors affecting its place in the treatment sequence. Expert Opin Pharmacother. 2018 Jun;19(8):909-928. doi: 10.1080/14656566.2018.1476492. Epub 2018 May 24. PMID: 29757017; PMCID: PMC6064188.
2. Jerusalem G, de Boer RH, Hurvitz S, Yardley DA, Kovalenko E, Ejlertsen B, Blau S, Özgüroglu M, Landherr L, Ewertz M, Taran T, Fan J, Noel-Baron F, Louveau AL, Burris H. Everolimus Plus Exemestane vs Everolimus or Capecitabine Monotherapy for Estrogen Receptor-Positive, HER2-Negative Advanced Breast Cancer: The BOLERO-6 Randomized Clinical Trial. JAMA Oncol. 2018 Oct 1;4(10):1367-1374. doi: 10.1001/jamaoncol.2018.2262. PMID: 29862411; PMCID: PMC6233772.
3. Moes DJ, Guchelaar HJ, de Fijter JW. Sirolimus and everolimus in kidney transplantation. Drug Discov Today. 2015 Oct;20(10):1243-9. doi: 10.1016/j.drudis.2015.05.006. Epub 2015 Jun 4. PMID: 26050578.
4. French JA, Lawson JA, Yapici Z, Ikeda H, Polster T, Nabbout R, Curatolo P, de Vries PJ, Dlugos DJ, Berkowitz N, Voi M, Peyrard S, Pelov D, Franz DN. Adjunctive everolimus therapy for treatment-resistant focal-onset seizures associated with tuberous sclerosis (EXIST-3): a phase 3, randomised, double-blind, placebo-controlled study. Lancet. 2016 Oct 29;388(10056):2153-2163. doi: 10.1016/S0140-6736(16)31419-2. Epub 2016 Sep 6. PMID: 27613521.
5. Bissler JJ, Kingswood JC, Radzikowska E, Zonnenberg BA, Belousova E, Frost MD, Sauter M, Brakemeier S, de Vries PJ, Berkowitz N, Voi M, Peyrard S, Budde K. Everolimus long-term use in patients with tuberous sclerosis complex: Four-year update of the EXIST-2 study. PLoS One. 2017 Aug 9;12(8):e0180939. doi: 10.1371/journal.pone.0180939. PMID: 28792952; PMCID: PMC5549893.
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